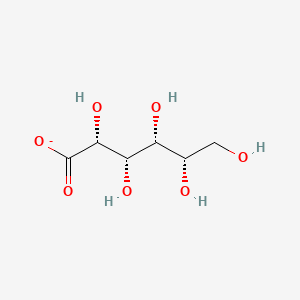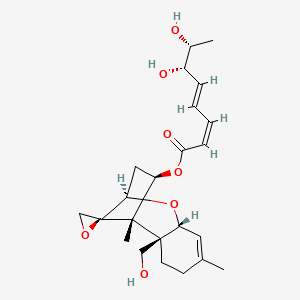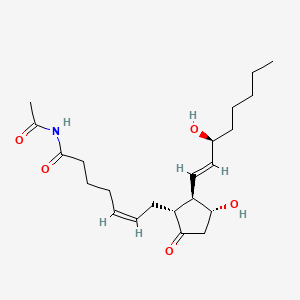
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate is an optically active form of idonate with the L-configuration. It is a key intermediate in the biosynthesis of tartaric acid, particularly in grape berries. The compound plays a significant role in various biochemical pathways, especially in the metabolism of ascorbic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate can be synthesized through the reduction of 2-keto-L-gulonic acid using the enzyme 2-keto-L-gulonic acid reductase. This reaction typically requires NADPH as a cofactor . Another method involves the oxidation of L-idonic acid to produce 5-keto-D-gluconic acid, catalyzed by this compound 5-dehydrogenase .
Industrial Production Methods
Escherichia coli and other microorganisms can be genetically engineered to express the necessary enzymes for the production of this compound from glucose or other precursors .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to 5-keto-D-gluconic acid using this compound 5-dehydrogenase.
Reduction: The reduction of 2-keto-L-gulonic acid to this compound is catalyzed by 2-keto-L-gulonic acid reductase.
Common Reagents and Conditions
Oxidation: Requires NAD+ or NADP+ as cofactors.
Reduction: Requires NADPH as a cofactor.
Major Products
Oxidation: Produces 5-keto-D-gluconic acid.
Reduction: Produces this compound from 2-keto-L-gulonic acid.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Wirkmechanismus
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects through its role in the biosynthesis of tartaric acid. The enzyme this compound 5-dehydrogenase catalyzes the oxidation of this compound to 5-keto-D-gluconic acid, which is a crucial step in the pathway . This pathway involves several molecular targets, including NAD+ and NADP+ as cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-idonate: Another form of idonate with a different configuration.
2-keto-L-gulonic acid: A precursor in the synthesis of (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate.
L-idonic acid: An intermediate in the oxidation of this compound to 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of tartaric acid, particularly in grape berries.
Eigenschaften
Molekularformel |
C6H11O7- |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI-Schlüssel |
RGHNJXZEOKUKBD-SKNVOMKLSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Synonyme |
idonic acid L-idonate L-idonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)


![[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1239194.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239196.png)





![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)

![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)
